1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a chlorine atom, multiple methyl groups, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine typically involves the chlorination of a precursor amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperature and pressure conditions. The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor amine is reacted with a chlorinating agent in a reactor. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of oxides or other oxygen-containing compounds.
Reduction: Formation of the corresponding amine without the chlorine atom.
Scientific Research Applications
1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the amine functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution or redox reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N,N-dimethylpropan-2-amine: A simpler amine with similar reactivity but fewer methyl groups.
1-chloro-N,N,2-trimethyl-1-propenylamine: Another chlorinated amine with a different alkyl chain length and structure.
Uniqueness
1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine is unique due to its longer alkyl chain and multiple methyl groups, which can influence its physical and chemical properties. These structural features may enhance its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
62235-07-8 |
---|---|
Molecular Formula |
C16H32ClN |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
1-chloro-N,N,2,6,10-pentamethylundec-1-en-1-amine |
InChI |
InChI=1S/C16H32ClN/c1-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18(5)6/h13-14H,7-12H2,1-6H3 |
InChI Key |
IMBLGNZYYUDBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(=C(N(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.